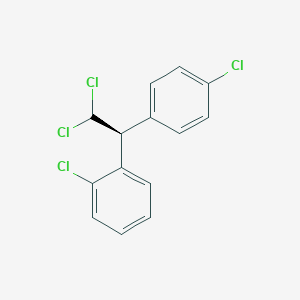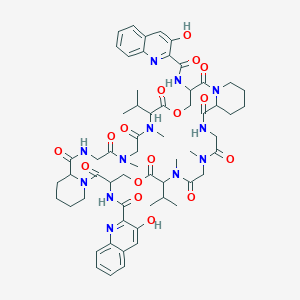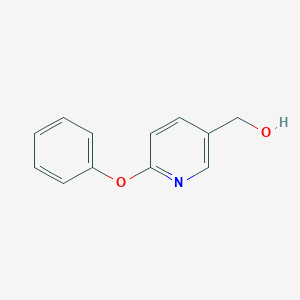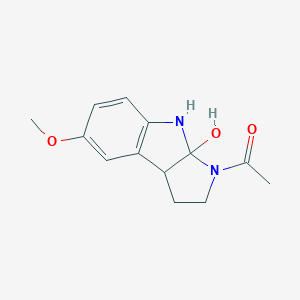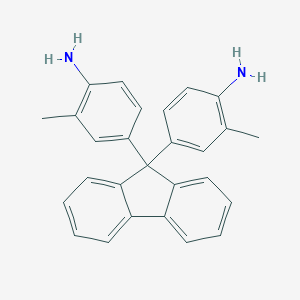
9,9-双(4-氨基-3-甲苯基)芴
描述
Synthesis Analysis
The synthesis of 9,9-Bis(4-amino-3-methylphenyl)fluorene derivatives often involves nucleophilic substitution reactions and catalytic polymerization methods. For example, a novel fluorene derivative was synthesized for use as a high glass-transition temperature and efficient hole-transporting material in electroluminescent devices (Ko & Tao, 2002). Another approach involves the synthesis of aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene, showcasing the flexibility of fluorene derivatives in polymer chemistry (Hsiao, Yang, & Lin, 1999).
Molecular Structure Analysis
The molecular structure of 9,9-Bis(4-amino-3-methylphenyl)fluorene and its derivatives is characterized by the presence of the fluorene core, which is often functionalized with various substituents to achieve desired physical and chemical properties. These modifications can significantly influence the material's solubility, thermal stability, and optical properties.
Chemical Reactions and Properties
9,9-Bis(4-amino-3-methylphenyl)fluorene derivatives participate in various chemical reactions, including polycondensation, to form polymers with high thermal stability and desirable mechanical properties. The presence of the fluorene unit contributes to the polymers' solubility in organic solvents and their ability to form transparent, flexible films (Imai et al., 2002).
Physical Properties Analysis
The physical properties of materials derived from 9,9-Bis(4-amino-3-methylphenyl)fluorene, such as glass transition temperatures and thermal degradation points, are noteworthy. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without significant weight loss.
Chemical Properties Analysis
Chemically, 9,9-Bis(4-amino-3-methylphenyl)fluorene derivatives are versatile. They can be modified to enhance certain properties, such as organosolubility and optical transparency, making them ideal for use in electronic and optical devices. For instance, organosoluble and light-colored fluorinated polyimides based on fluorene derivatives show promising characteristics for such applications (Yang & Chiang, 2004).
科学研究应用
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used as a monomer in the synthesis of organosoluble and light-colored fluorinated polyimides .
Methods of Application or Experimental Procedures
A novel fluorinated diamine monomer, 9,9-bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]fluorene ( II) was prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Results or Outcomes
These polymers had inherent viscosities ranging from 0.84 to 1.03 dL/g and were soluble in a variety of organic solvents such as NMP, DMAc, DMF, and DMSO . Polyimide films V a-f had tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa .
2. Application in the Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene .
Methods of Application or Experimental Procedures
A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .
Results or Outcomes
BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
3. Application in Optoelectronic Devices
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is widely used in optoelectronic devices such as Organic Light Emitting Diodes (OLED) and organic solar cells .
Methods of Application or Experimental Procedures
The compound is incorporated into the active layer of the device, where it contributes to the generation of light or electricity .
Results or Outcomes
The use of this compound in optoelectronic devices can enhance their performance, including their efficiency and lifespan .
4. Application in Photosensitive Materials
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” can be used as a photosensitive material in the manufacturing process of Printed Circuit Boards (PCB), or in optoelectronics and laser printing .
Methods of Application or Experimental Procedures
The compound is applied to a surface and then exposed to light. The light causes a chemical reaction that changes the properties of the compound, allowing it to be used in various applications .
Results or Outcomes
The use of this compound in photosensitive materials can improve the quality and precision of the resulting products .
5. Application in Synthesis of Small Molecules for Solar Cells
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used in the synthesis of small molecules for use in inverted perovskite solar cells .
Methods of Application or Experimental Procedures
Two newly developed small molecules based on “9,9-Bis(4-amino-3-methylphenyl)fluorene” functionalized with triphenylamine moieties were designed, synthesized, and characterized .
Results or Outcomes
The use of these small molecules in inverted perovskite solar cells can enhance the performance of the cells .
6. Application in Gas Separation
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used in the synthesis of thermal rearrangement (TR) copolymer membranes for gas separation .
Methods of Application or Experimental Procedures
A series of TR copolymer membranes were prepared by the copolymerization of 9,9-bis (3-amino-4-hydroxyphenoxyphenyl) fluorene (BAHPPF), 9,9-bis (3-amino-4-hydroxyphenyl)fluorene (BAHPF) and 2,2′-bis (3,4′-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), followed by thermal imidization and further thermal rearrangement .
Results or Outcomes
The gas permeabilities of TR copolymers increased with the increase of BAHPF content. TRCP-3:7 and TRCP-4:6 showed higher gas permeabilities, coupled with high O2/N2 and CO2/CH4 selectivities .
安全和危害
属性
IUPAC Name |
4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVLGUIGNRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619151 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-amino-3-methylphenyl)fluorene | |
CAS RN |
107934-60-1 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
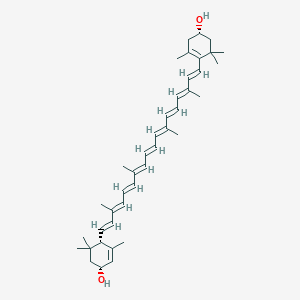
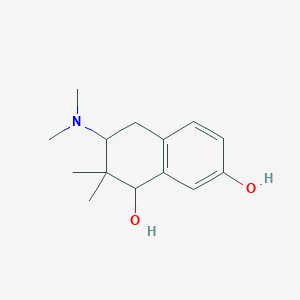
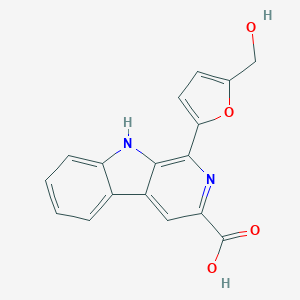
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
